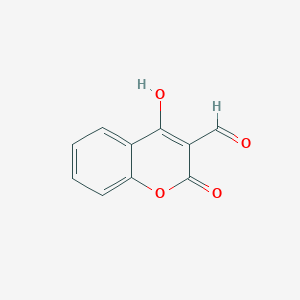
4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde
Overview
Description
4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . This compound is characterized by the presence of a hydroxyl group, a keto group, and an aldehyde group attached to a chromene ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde can be achieved through several routes. One common method involves the reaction of 4-hydroxycoumarin with hexamethylenetetramine under acidic conditions . The reaction typically proceeds as follows:
Starting Materials: 4-Hydroxycoumarin and hexamethylenetetramine.
Reaction Conditions: Acidic medium, often using acetic acid.
Procedure: The reactants are mixed and heated, leading to the formation of the desired product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . In medicinal applications, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde can be compared with other similar compounds, such as:
4-Chloro-3-formylcoumarin: Similar structure but with a chloro substituent, used in different synthetic applications.
6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde: Contains a bromo substituent, offering different reactivity and applications.
7-Diethylamino-3-formylcoumarin: Features a diethylamino group, used in fluorescent probes and dyes.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
4-hydroxy-2-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-7-9(12)6-3-1-2-4-8(6)14-10(7)13/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIIGYLAWCFYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51751-34-9 | |
| Record name | 4-HYDROXY-2-OXO-2H-CHROMENE-3-CARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde in recent research?
A1: this compound serves as a versatile starting material for synthesizing various bioactive compounds. Recent research has explored its use in creating novel antibacterial agents. For example, derivatives like 4,7-Dichloro-2-oxo-2H-chromene-3-carbaldehyde (1a), 4,7-Bis-(3-hydroxy-propylamino)-2-oxo2H-chromene-3-carbaldehyde (2a), and others have been synthesized and characterized for their potential antibacterial applications. []
Q2: What are the key structural features of the synthesized derivatives and how are they characterized?
A2: The synthesized derivatives are characterized by modifications at the 4 and 7 positions of the this compound core structure. These modifications introduce various functional groups, such as chlorine atoms and amino-propyl chains. The structures of these derivatives are confirmed using a combination of techniques including melting point determination, Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C). These techniques provide information about the functional groups present and the connectivity of atoms within the molecules. []
Q3: What is the reported antibacterial activity of these synthesized derivatives?
A3: The synthesized this compound derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, these compounds have shown bacteriostatic and bactericidal activity against Staphylococcus aureus, Escherichia coli, and Bacillus cereus at concentrations of 2 mg/mL, 3 mg/mL, and 5 mg/mL. [] Further research is needed to elucidate their mechanism of action and assess their potential for development into new antibacterial therapies.
Q4: Beyond antibacterial activity, what other applications have been explored for this compound derivatives?
A4: 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehydes have been explored for their utility in synthesizing pyridine derivatives via reactions with enamines. [] Additionally, these compounds can be used to construct 3,4-dihydro-1,2-diazete rings through a 4π electron cyclization reaction involving their [(1E)-arylmethylene] hydrazone derivatives. [] These research directions highlight the versatility of this compound as a building block for diverse chemical synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


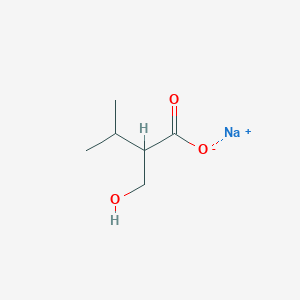
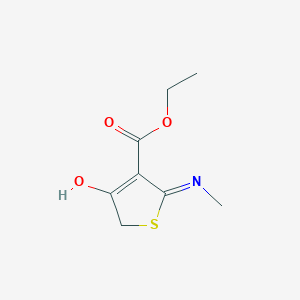
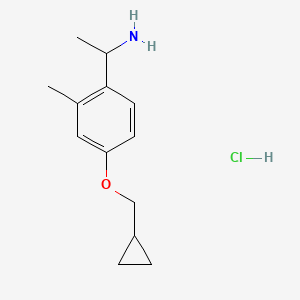

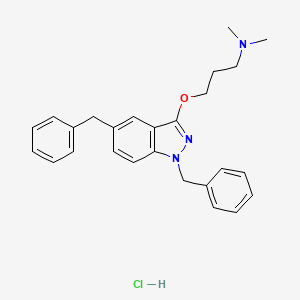
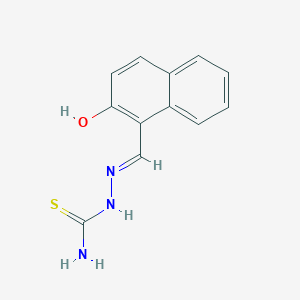
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B1449521.png)
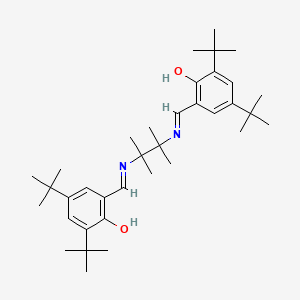
![2-Ethyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1449527.png)


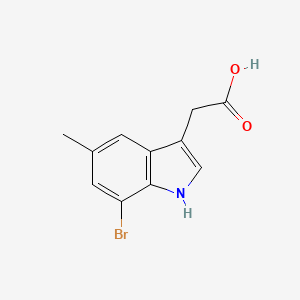
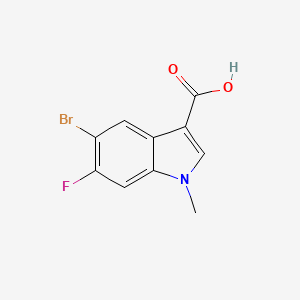
![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)
